molecular formula FeO B8711397 Ferrous oxide [hsdb]

Ferrous oxide [hsdb]

Katalognummer B8711397
Molekulargewicht: 71.84 g/mol
InChI-Schlüssel: VBMVTYDPPZVILR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ferrous oxide [hsdb] is a useful research compound. Its molecular formula is FeO and its molecular weight is 71.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ferrous oxide [hsdb] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrous oxide [hsdb] including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Produktname

Ferrous oxide [hsdb]

Molekularformel

FeO

Molekulargewicht

71.84 g/mol

IUPAC-Name

iron(2+);oxygen(2-)

InChI

InChI=1S/Fe.O/q+2;-2

InChI-Schlüssel

VBMVTYDPPZVILR-UHFFFAOYSA-N

Kanonische SMILES

[O-2].[Fe+2]

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

In the aniline process (described e.g., in U.S. Pat. No. 4,145,228), however, mononitrobenzene is reacted with cast iron scrap in the presence of iron (II) and/or aluminum chloride solutions to produce both aniline and iron oxide. Separation of the crude aniline from the iron oxide is not as easily achieved as separation of iron oxide from water. In fact, such separation is commonly carried out in two stages. In the initial separation stage, crude aniline and a slurry in which iron oxide, water and by-products are present, are obtained from the reaction mixture. In a second step, the iron oxide is separated from the water and the inorganic by-products via conventional methods. Several methods for separation of the aniline from the slurry are known. Examples of such separation techniques are (1) vacuum distillation, (2) filtration, (3) steam distillation and (4) a combination of decantation and steam distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cast iron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

One hundred grams of red iron oxide pigment was added to 500 ml of water and mixed using a home type mixer until well dispersed. Four grams of sodium N-myristoyl-L-glutamate having an HLB value of 4 was dissolved in 50 ml of water heated at 60° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of aluminum chloride aqueous solution, based on the sodium N-myristoyl-L-glutamate, was added dropwise. Four grams of potassium lactate having an HLB value of 17 was dissolved in 50 ml of water heated at 50° C. then added to the above mixture and mixed for 10 minutes. While this was being stirred, 2 chemical equivalents of zinc sulfate aqueous solution, based on the potassium lactate, was added dropwise. The product was filtered with suction using a Buchner funnel, followed by rinsing with purified water. The filter cake was then baked in an oven for two hours after the filter cake reaches a temperature of 100° C. to further dehydrate the filter cake. The cake was crushed and pulverized to a powder after cooling. This resulted in a red iron oxide pigment chemically immobilized with aluminum N-myristoyl-L-glutamate and zinc lactate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

40 nm dextran-coated iron oxide nanoparticles (NP; 115,000 g/mole per iron core) were dissolved in 1× phosphate buffered saline (PBS; 137 mM NaCl, 10 mM Phosphate, 2.7 mM KCl, pH 7.4) at a concentration of 2 mg/mL. Vivotag-750 fluorophore was labeled on the NPs such that each NP has around 2 VT-750 fluorophores. The linker N-succinimidyl iodoacetate (SIA) was dissolved in DMSO at 20 mg/mL. The two solutions were mixed to obtain a 1-to-7 mass ratio between iron oxide NPs and SIA for 2 hr at room temperature with shaking. Size exclusion chromatography (column diameter×height=1 cm×30 cm; media: Sephadex G-50-coarse) was used to separate out the excess SIA and to exchange NPs into borate buffer (50 mM sodium borate, 5 mM EDTA, pH 8.3).
[Compound]
Name
dextran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phosphate buffered saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.